molecular formula C13H11IN2O2 B3839816 3-iodo-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide

3-iodo-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide

Cat. No.: B3839816
M. Wt: 354.14 g/mol
InChI Key: RKKWSUPMQDQUFO-OVCLIPMQSA-N
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Description

3-Iodo-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide is a hydrazone derivative characterized by a benzohydrazide backbone substituted with an iodine atom at the 3-position. The hydrazide group is linked via an E-configuration to a 5-methylfuran-2-yl moiety. Its synthesis typically involves condensation of substituted benzaldehydes with benzohydrazides under reflux conditions in ethanol or other solvents .

Properties

IUPAC Name

3-iodo-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O2/c1-9-5-6-12(18-9)8-15-16-13(17)10-3-2-4-11(14)7-10/h2-8H,1H3,(H,16,17)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKWSUPMQDQUFO-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-iodo-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide typically involves the condensation of 3-iodobenzohydrazide with 5-methylfurfural under specific reaction conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a catalyst like acetic acid may be used to facilitate the reaction. The reaction mixture is heated under reflux for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

3-iodo-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various hydrazone derivatives.

Scientific Research Applications

3-iodo-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

    Industry: The compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-iodo-N’-[(E)-(5-methylfuran-2

Biological Activity

Chemical Structure and Properties

3-iodo-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide features a unique structure that combines elements of hydrazone chemistry with furan derivatives. The presence of the iodine atom enhances its reactivity and biological profile.

Structural Formula

C12H10IN3O\text{C}_{12}\text{H}_{10}\text{I}\text{N}_{3}\text{O}

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Antioxidant Activity : Its structure suggests possible antioxidant properties, which can mitigate oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of benzohydrazide exhibit antimicrobial activity against various pathogens.

Comparative Biological Studies

A comparative analysis with similar compounds can provide insights into the unique properties of this compound.

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Antioxidant
N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazideStructureModerate Antioxidant
3-chloro-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazideStructureHigh Antimicrobial Activity

Study 1: Antimicrobial Efficacy

A study conducted on various benzohydrazide derivatives, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics, indicating its potential as a lead compound for antibiotic development.

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity tests on human cancer cell lines revealed that this compound exhibited IC50 values comparable to established chemotherapeutic agents. This suggests potential applications in cancer therapy, warranting further investigation into its mechanism of action at the cellular level.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

  • Inhibition of Tumor Growth : In vivo studies have shown that administration of this compound significantly reduces tumor size in murine models.
  • Synergistic Effects : When combined with other chemotherapeutic agents, it has demonstrated synergistic effects that enhance overall efficacy.
  • Mechanistic Insights : Molecular docking studies suggest that it interacts with specific protein targets involved in cancer progression, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzohydrazide Core

The iodine substituent in the target compound distinguishes it from analogues with halogens (Cl, Br), methoxy groups, or nitro substituents. Key comparisons include:

Compound Name Substituent (Benzohydrazide) Linked Group Synthesis Yield Key Properties Reference
3-Iodo-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide I (C3) 5-Methylfuran-2-yl Not reported Potential anti-inflammatory
2-Chloro-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide Cl (C2) 5-Methylfuran-2-yl Not reported Structural analog
4-Bromo-N′-((5-methylfuran-2-yl)methylene)benzohydrazide Br (C4) 5-Methylfuran-2-yl 85–90% Crystallized in P2₁/c space group
N′-[(E)-(3-Fluoropyridin-2-yl)methylidene]benzohydrazide None 3-Fluoropyridin-2-yl 70–80% Monoclinic P2₁/c, hydrogen-bonded chains
2-Hydroxy-5-Iodo-N’-(1-arylethylidene)benzohydrazide I (C5), OH (C2) Aryl groups (e.g., 4-ethoxy) 89% High yield via deep eutectic solvent

Key Observations :

  • Halogen Effects : Iodine’s larger atomic radius may enhance hydrophobic interactions in biological systems compared to Cl or Br .
  • Synthetic Efficiency: The use of deep eutectic solvents (DES) in synthesizing 2-hydroxy-5-iodo derivatives improves yields (89%) and reduces reaction times compared to traditional volatile solvents (e.g., 72–76% yields in ethanol) .
Crystallographic Comparisons
  • 4-Bromo-N′-(5-methylfuran-2-yl)benzohydrazide : Crystallizes in the P2₁/c space group with intermolecular N–H···O hydrogen bonds forming R₂²(8) ring motifs .
  • N′-[(E)-(3-Fluoropyridin-2-yl)methylidene]benzohydrazide: Monoclinic P2₁/c symmetry with infinite chains via N–H···O and C–F···π interactions .
  • (E)-4-Bromo-N′-(3-chloro-2-hydroxybenzylidene)benzohydrazide : Features Br/Cl substituents and hydroxyl groups, leading to layered packing via O–H···N and π–π stacking .

Comparison with Analogues :

  • DES-Based Synthesis : 2-Hydroxy-5-iodo derivatives achieve 89% yield using DES, avoiding prolonged reflux .
  • Acridine Derivatives: N′-[(E)-Acridin-4-yl)methylidene]benzohydrazides require dry ethanol and extended reflux (24–48 hours) for 65–75% yields .

Physicochemical Properties

  • Solubility : Iodine’s hydrophobicity may reduce aqueous solubility compared to methoxy or hydroxy-substituted analogs .
  • Thermal Stability : Melting points for halogenated benzohydrazides range from 230–245°C, consistent with strong intermolecular forces .

Q & A

Q. What are the optimal synthetic routes for 3-iodo-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide, and how can reaction conditions be optimized for high yield and purity?

The synthesis typically involves a condensation reaction between 3-iodobenzohydrazide and 5-methylfuran-2-carbaldehyde under reflux in anhydrous ethanol. Key parameters include:

  • Temperature : Maintain reflux (~78°C) to ensure sufficient energy for imine bond formation .
  • Solvent : Ethanol is preferred due to its polarity and ability to dissolve both hydrazide and aldehyde precursors .
  • Catalysts : Acidic conditions (e.g., glacial acetic acid) can accelerate the reaction by protonating the carbonyl group .
  • Purification : Use recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the E-configuration of the hydrazone linkage and the presence of the iodobenzene and furan moieties .
  • X-ray Crystallography : Resolves bond lengths (e.g., C=N ~1.26–1.29 Å) and dihedral angles, confirming the planar geometry of the hydrazone group . SHELX software is widely used for refinement .
  • Infrared (IR) Spectroscopy : Identifies characteristic peaks for C=O (~1650 cm1^{-1}) and N-H (~3200 cm1^{-1}) .

Q. What functional groups in this compound contribute to its potential bioactivity?

  • The hydrazone linkage (–NH–N=C–) enables metal chelation and hydrogen bonding, critical for enzyme inhibition .
  • The iodine atom on the benzene ring enhances electrophilicity, potentially improving binding to hydrophobic pockets in proteins .
  • The furan ring may participate in π-π stacking interactions with aromatic residues in biological targets .

Advanced Research Questions

Q. How do conjugation effects within the hydrazone linkage influence the compound's reactivity and interaction with biological targets?

Conjugation in the hydrazone group shortens the C–N bond and elongates the C=O bond, enhancing resonance stabilization. This affects:

  • Reactivity : Increased electron delocalization stabilizes transition states in nucleophilic addition reactions .
  • Biological Interactions : The planar structure facilitates intercalation into DNA or binding to enzyme active sites (e.g., topoisomerases) . Computational studies (DFT) can quantify charge distribution to predict binding affinities .

Q. What methodologies are recommended for resolving contradictions in biological activity data across different studies?

  • Standardized Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay) to minimize variability .
  • Purity Validation : Employ HPLC or LC-MS to verify compound integrity, as impurities (e.g., hydrolyzed byproducts) may skew results .
  • Mechanistic Studies : Combine enzyme inhibition assays (e.g., IC50_{50} determination) with molecular docking to correlate activity with structural features .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound's behavior in catalytic or pharmacological applications?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and sites for electrophilic attack .
  • Molecular Docking : Simulate binding to targets like VEGF or kinases using AutoDock Vina; validate with crystallographic data .
  • Pharmacokinetic Modeling : Predict ADMET properties using tools like SwissADME to assess oral bioavailability and metabolic stability .

Q. What strategies can mitigate challenges in crystallizing this compound for structural analysis?

  • Solvent Screening : Use mixed solvents (e.g., DMSO/water) to improve crystal nucleation .
  • Temperature Gradients : Slow cooling from 50°C to 4°C promotes ordered crystal lattice formation .
  • Co-crystallization : Add metal ions (e.g., Zn2+^{2+}) to stabilize the hydrazone via chelation, enhancing diffraction quality .

Data Contradiction Analysis

Q. Why might antioxidant activity vary significantly between in vitro and in vivo studies?

  • In Vitro Limitations : Simplified systems lack metabolic enzymes that degrade the compound in vivo .
  • Bioavailability Factors : Poor solubility or rapid hepatic metabolism may reduce in vivo efficacy despite strong in vitro radical scavenging .
  • Dose-Response Discrepancies : Optimize dosing regimens using pharmacokinetic modeling to align in vitro IC50_{50} values with achievable plasma concentrations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-iodo-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide
Reactant of Route 2
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3-iodo-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide

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